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A detailed guide for researchers on the application and effects of Aviglycine (AVG) versus

other ethylene inhibitors in controlling fruit maturation.

Aviglycine (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene

biosynthesis widely utilized in horticulture to manage fruit ripening and related physiological

processes. By targeting a key enzyme in the ethylene production pathway, AVG offers a

powerful tool for researchers and producers to delay senescence, reduce pre-harvest fruit

drop, and maintain post-harvest quality. This guide provides a comparative analysis of AVG's

effects across different fruit species, contrasts its performance with the ethylene perception

inhibitor 1-methylcyclopropene (1-MCP), and presents detailed experimental protocols and the

underlying biochemical pathways.

Mechanism of Action: Inhibiting Ethylene at its
Source
Aviglycine's primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-

carboxylic acid (ACC) synthase, a pivotal enzyme in the ethylene biosynthesis pathway.[1][2][3]

This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate

precursor of ethylene.[1][4] By blocking this step, AVG effectively curtails the production of

ethylene, a key hormone that triggers and coordinates the complex processes of fruit ripening,

including softening, color change, and aroma development.[1][5]
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In contrast, 1-methylcyclopropene (1-MCP) acts further down the signaling cascade by

irreversibly binding to ethylene receptors, thereby preventing the fruit from perceiving

endogenous or exogenous ethylene.[6][7] This fundamental difference in their mechanisms of

action leads to distinct physiological responses and application strategies.
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Caption: Inhibition of Ethylene Biosynthesis by Aviglycine (AVG).

Comparative Effects of Aviglycine Across Fruit
Species
The application of AVG has been extensively studied in a variety of climacteric fruits, which

exhibit a characteristic spike in ethylene production during ripening. The efficacy of AVG can

vary depending on the fruit species, cultivar, application timing, and concentration.
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Fruit Species Cultivar(s)
Key Effects of Aviglycine
(AVG)

Apple (Malus domestica)

'Gala', 'Royal Gala', 'Imperial

Gala', 'Fuji', 'Golden Delicious',

'Scarlet Spur'

Delays ripening on the tree,

indicated by lower internal

ethylene concentration, higher

firmness, delayed starch

degradation, and slower peel

color development.[6][7][8]

Reduces pre-harvest fruit drop.

[6][9][10] Can be combined

with 1-MCP for enhanced

firmness retention during

storage.[8]

Pear (Pyrus communis) 'Bartlett', 'Huangguan'

Suppresses ethylene

production and respiration

rate, leading to delayed

softening and reduced core

browning.[1][11] Maintains

higher soluble solids content

and titratable acidity during

storage.[1]

Nectarine (Prunus persica var.

nucipersica)
'Arctic Snow'

Delays ripening and softening,

allowing for higher total soluble

solids (TSS) content at

harvest.[12] Prolongs storage

life.[12]

Peach (Prunus persica) 'Geum Hwang'

In combination with 1-MCP,

significantly reduces fruit

softening during ripening.[13]

Plum (Prunus domestica) 'President'
Increases fruit firmness and

delays harvest.[14]

Tomato (Solanum

lycopersicum)

'Débora', 'Grando F1' Delays ripening and provides

greater fruit firmness at certain

concentrations.[12][15] Effects
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on weight loss can be

inconsistent.[15]

Aviglycine vs. 1-Methylcyclopropene (1-MCP): A
Head-to-Head Comparison
While both AVG and 1-MCP are effective ethylene inhibitors, their differing mechanisms lead to

practical differences in their application and effects.

Feature Aviglycine (AVG)
1-Methylcyclopropene (1-
MCP)

Mechanism of Action

Inhibits ethylene biosynthesis

by blocking ACC synthase.[1]

[2]

Inhibits ethylene perception by

binding to ethylene receptors.

[6][7]

Application
Typically applied as a pre-

harvest spray.[6][8]

Applied as a post-harvest gas

treatment or pre-harvest spray.

[8][16]

Primary Effect
Reduces the fruit's capacity to

produce ethylene.[1]

Renders the fruit insensitive to

ethylene.[7]

Impact on Ripening
Delays the onset of ripening.[1]

[8]

Halts ripening progression at

the time of application.[8]

Effect on Color

Can delay red color

development in some apple

cultivars.[6][9]

Generally has no negative

effect on fruit color.[6][9]

Combined Use

Can be used in conjunction

with 1-MCP for synergistic

effects on quality retention,

particularly firmness.[8][13]

Can be used following a pre-

harvest AVG application for

enhanced storage potential.[8]

Experimental Protocols
Pre-harvest Spray Application of Aviglycine (AVG)
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This protocol is a generalized representation based on multiple studies on apples and pears.[1]

[6][8]

Pre-Harvest Stage

Harvest

Post-Harvest Analysis

Select uniform trees with consistent fruit load

Prepare AVG solution (e.g., 120-200 mg/L) with surfactant

Apply AVG spray 1-4 weeks before anticipated harvest

Harvest fruit at commercial maturity or multiple time points

Measure fruit quality parameters:
- Firmness

- Soluble Solids Content (SSC)
- Titratable Acidity (TA)

- Starch Index
- Internal Ethylene Concentration

- Peel Color

Conduct storage trials (e.g., cold storage, controlled atmosphere)

Assess post-storage quality and disorders
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Caption: Generalized workflow for AVG application and analysis.
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Methodology:

Plant Material: Select healthy, uniform fruit trees with a consistent crop load.[1]

Treatment Preparation: Prepare an aqueous solution of AVG (e.g., ReTain®) at the desired

concentration (typically ranging from 65 to 260 mg/L for apples and 200 mg/L for pears).[1][6]

A non-ionic surfactant is often added to improve coverage.[7]

Application: Apply the solution as a foliar spray to the entire tree canopy until runoff, typically

1 to 4 weeks before the anticipated commercial harvest date.[6][8]

Control Group: An untreated control group (sprayed with water and surfactant only) should

be included for comparison.

Harvest and Analysis: Harvest fruit at commercial maturity or at multiple time points to

assess the delay in ripening.[8] Evaluate key quality parameters such as firmness, soluble

solids content (SSC), titratable acidity (TA), starch pattern index, internal ethylene

concentration, and peel color.[7][8]

Post-harvest 1-MCP Treatment
This protocol is often used in conjunction with or as a comparison to pre-harvest AVG

treatment.[8]

Methodology:

Fruit Selection: Harvest fruit at the desired stage of maturity.

Treatment: Place the fruit in an airtight container or chamber. Introduce 1-MCP gas (e.g.,

from SmartFresh™) at a concentration of approximately 1 µL/L.[8]

Duration: Maintain the exposure for 12-24 hours at a controlled temperature.

Ventilation and Storage: After treatment, ventilate the chamber and transfer the fruit to

storage (e.g., cold storage or controlled atmosphere).[8]

Analysis: Evaluate fruit quality parameters at harvest and after various storage durations.[8]
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Conclusion
Aviglycine is a valuable tool for manipulating fruit ripening by effectively inhibiting ethylene

biosynthesis. Its pre-harvest application can significantly delay maturation, reduce fruit drop,

and maintain quality attributes such as firmness. When compared to the ethylene perception

inhibitor 1-MCP, AVG offers a different approach to ripening control, and in some cases, a

combined application of both can provide superior results in extending the storage life and

marketability of various fruit species. The choice between AVG, 1-MCP, or a combination

thereof will depend on the specific fruit, desired outcome, and post-harvest handling chain.

Further research into optimal application timings and concentrations for a wider range of fruit

cultivars will continue to refine the use of these powerful plant growth regulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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